molecular formula C24H25N3S B4630608 4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole

4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B4630608
M. Wt: 387.5 g/mol
InChI Key: CHMJSRSJYGKXLK-UHFFFAOYSA-N
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Description

4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a naphthalen-1-ylmethyl group, a 2,4,6-trimethylbenzylsulfanyl group, and a methyl group.

Preparation Methods

The synthesis of 4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The naphthalen-1-ylmethyl and 2,4,6-trimethylbenzylsulfanyl groups are introduced through nucleophilic substitution reactions.

    Final modifications: The methyl group is added via alkylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 3-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole
  • 5-(2,4,6-trimethylbenzyl)sulfanyl-4H-1,2,4-triazole

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c1-16-12-17(2)22(18(3)13-16)15-28-24-26-25-23(27(24)4)14-20-10-7-9-19-8-5-6-11-21(19)20/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMJSRSJYGKXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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